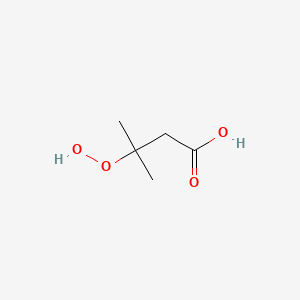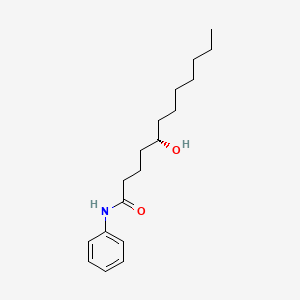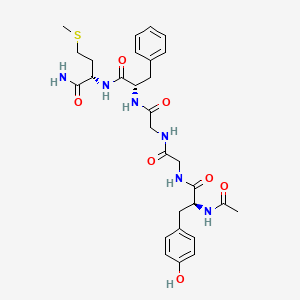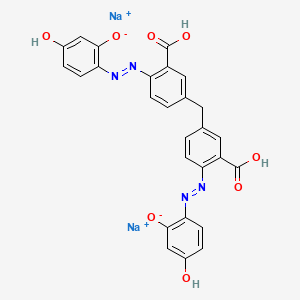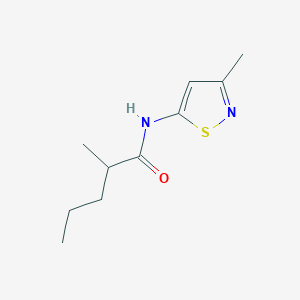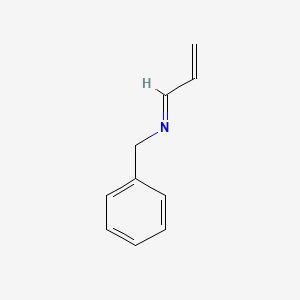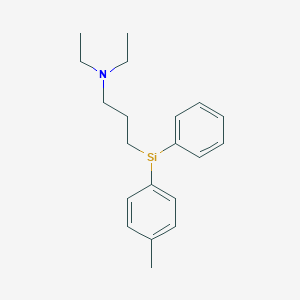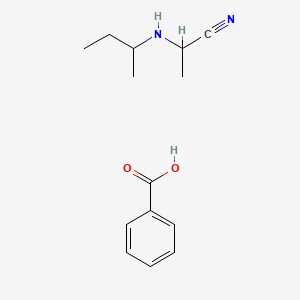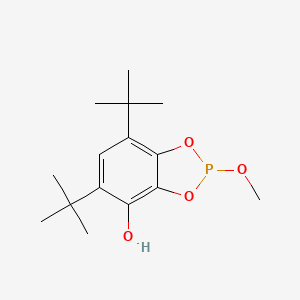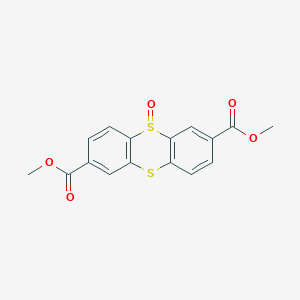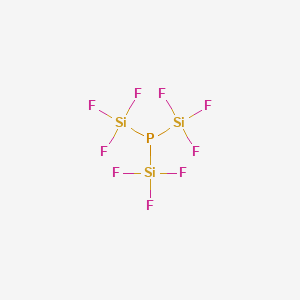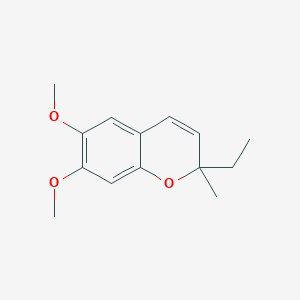
2-Ethyl-6,7-dimethoxy-2-methyl-2H-1-benzopyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-6,7-dimethoxy-2-methyl-2H-1-benzopyran is a chemical compound with the molecular formula C13H16O3 and a molecular weight of 220.2643 g/mol . This compound is also known by other names such as Ageratochromene and Precocene II . It belongs to the class of benzopyrans, which are heterocyclic compounds containing a fused benzene and pyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6,7-dimethoxy-2-methyl-2H-1-benzopyran can be achieved through various synthetic routes. One common method involves the reaction of 6,7-dimethoxy-2,2-dimethyl-2H-1-benzopyran with ethylating agents under controlled conditions . The reaction typically requires the use of a base such as potassium carbonate and a solvent like acetone. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-6,7-dimethoxy-2-methyl-2H-1-benzopyran undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Ethyl-6,7-dimethoxy-2-methyl-2H-1-benzopyran has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Ethyl-6,7-dimethoxy-2-methyl-2H-1-benzopyran involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties . Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-2,2-dimethyl-2H-1-benzopyran: Similar in structure but lacks the ethyl group at the 2-position.
7-Methoxy-2H-1-benzopyran-2-one: Contains a methoxy group but differs in the overall structure and functional groups.
6,7-Dimethoxy-2-phenethyl-4H-chromen-4-one: Similar methoxy groups but has a different substitution pattern and additional phenethyl group.
Uniqueness
2-Ethyl-6,7-dimethoxy-2-methyl-2H-1-benzopyran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
63434-49-1 |
|---|---|
Molecular Formula |
C14H18O3 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
2-ethyl-6,7-dimethoxy-2-methylchromene |
InChI |
InChI=1S/C14H18O3/c1-5-14(2)7-6-10-8-12(15-3)13(16-4)9-11(10)17-14/h6-9H,5H2,1-4H3 |
InChI Key |
GNPJWFHTCDLQQN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C=CC2=CC(=C(C=C2O1)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


